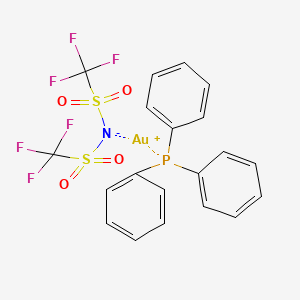
9H-Purin-6-amine, 2-chloro-N-(3-fluorophenyl)-9-(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Benzyl-2-chloro-N-(3-fluorophenyl)-9H-purin-6-amine is a synthetic organic compound that belongs to the purine class of molecules. This compound is characterized by the presence of a benzyl group at the 9th position, a chlorine atom at the 2nd position, and a 3-fluorophenyl group attached to the nitrogen atom at the 6th position of the purine ring. The unique structural features of this compound make it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 9-Benzyl-2-chloro-N-(3-fluorophenyl)-9H-purin-6-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing precursors.
Introduction of the Chlorine Atom: Chlorination of the purine core at the 2nd position can be achieved using reagents such as thionyl chloride or phosphorus oxychloride.
Attachment of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Introduction of the 3-Fluorophenyl Group: The final step involves the attachment of the 3-fluorophenyl group to the nitrogen atom at the 6th position, which can be achieved through a nucleophilic aromatic substitution reaction.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
9-Benzyl-2-chloro-N-(3-fluorophenyl)-9H-purin-6-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorine atom at the 2nd position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of acidic or basic conditions, leading to the cleavage of specific bonds and formation of new products.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.
Aplicaciones Científicas De Investigación
9-Benzyl-2-chloro-N-(3-fluorophenyl)-9H-purin-6-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding, which can be relevant in drug discovery and development.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antiviral activities.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 9-Benzyl-2-chloro-N-(3-fluorophenyl)-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparación Con Compuestos Similares
9-Benzyl-2-chloro-N-(3-fluorophenyl)-9H-purin-6-amine can be compared with other similar compounds, such as:
2-Chloro-N-(3-fluorophenyl)benzamide: This compound shares the 2-chloro and 3-fluorophenyl groups but lacks the purine core and benzyl group.
9-Benzyl-2-chloro-9H-purin-6-amine: This compound has the same purine core and benzyl group but lacks the 3-fluorophenyl group.
2-Chloro-9H-purin-6-amine: This compound has the purine core and chlorine atom but lacks the benzyl and 3-fluorophenyl groups.
The uniqueness of 9-Benzyl-2-chloro-N-(3-fluorophenyl)-9H-purin-6-amine lies in its specific combination of structural features, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
125802-62-2 |
|---|---|
Fórmula molecular |
C18H13ClFN5 |
Peso molecular |
353.8 g/mol |
Nombre IUPAC |
9-benzyl-2-chloro-N-(3-fluorophenyl)purin-6-amine |
InChI |
InChI=1S/C18H13ClFN5/c19-18-23-16(22-14-8-4-7-13(20)9-14)15-17(24-18)25(11-21-15)10-12-5-2-1-3-6-12/h1-9,11H,10H2,(H,22,23,24) |
Clave InChI |
APMULFGIZDXZSS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN2C=NC3=C(N=C(N=C32)Cl)NC4=CC(=CC=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{6-Chloro-4-[(propan-2-yl)oxy]pyrido[3,2-d]pyrimidin-2-yl}acetamide](/img/structure/B12931519.png)
![N-(4-Fluoro-3-{[(pyrazin-2-yl)oxy]methyl}phenyl)-3-phenoxybenzamide](/img/structure/B12931528.png)
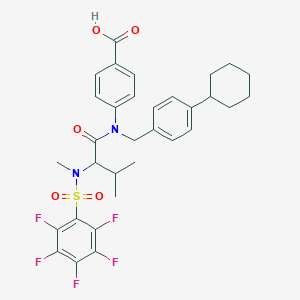
![N-benzyl-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2,4-dioxopyrimidine-5-carboxamide](/img/structure/B12931540.png)
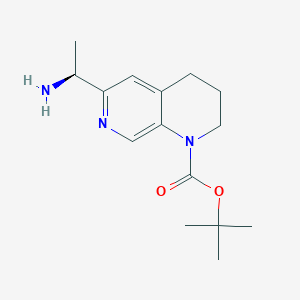

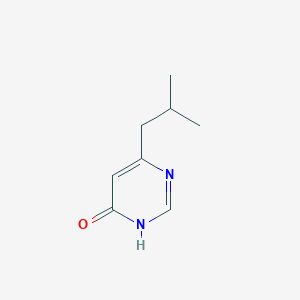
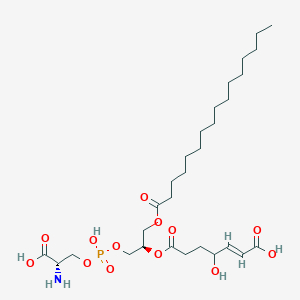
![13-oxo-N-[13-oxo-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-amine](/img/structure/B12931569.png)

![1-Azaspiro[4.4]nonan-3-one](/img/structure/B12931602.png)
![N-[5-(Morpholin-4-yl)-2-oxo-2,3-dihydro-1H-indol-6-yl]acetamide](/img/structure/B12931612.png)
![6-Thia-1-azaspiro[3.3]heptane, 1-(phenylmethyl)-, 6,6-dioxide](/img/structure/B12931617.png)
